1-Benzyl-4-(4-methoxyphenyl)-1,2,3,6-tetrahydropyridine
CAS No.:
Cat. No.: VC13351495
Molecular Formula: C19H21NO
Molecular Weight: 279.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C19H21NO |
---|---|
Molecular Weight | 279.4 g/mol |
IUPAC Name | 1-benzyl-4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridine |
Standard InChI | InChI=1S/C19H21NO/c1-21-19-9-7-17(8-10-19)18-11-13-20(14-12-18)15-16-5-3-2-4-6-16/h2-11H,12-15H2,1H3 |
Standard InChI Key | DGODCJUPOVOBKP-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)C2=CCN(CC2)CC3=CC=CC=C3 |
Canonical SMILES | COC1=CC=C(C=C1)C2=CCN(CC2)CC3=CC=CC=C3 |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
1-Benzyl-4-(4-methoxyphenyl)-1,2,3,6-tetrahydropyridine features a tetrahydropyridine core—a six-membered ring with one double bond between positions 2 and 3—substituted at position 1 with a benzyl group (-CH₂C₆H₅) and at position 4 with a 4-methoxyphenyl group (-C₆H₄-OCH₃). The methoxy group’s electron-donating nature influences the compound’s electronic profile, potentially enhancing solubility in polar organic solvents and modulating reactivity in substitution reactions .
Physicochemical Properties
While empirical data specific to this compound are scarce, its structural analogs provide clues to its behavior. For instance, 1-benzyl-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine derivatives exhibit boiling points exceeding 200°C and solubility in dichloromethane, toluene, and acetonitrile . The methoxy substitution likely increases polarity compared to halogenated analogs, suggesting moderate solubility in alcohols and ethers. Predicted properties include:
Synthetic Methodologies
Key Reaction Pathways
Synthesis of 1-benzyl-4-(4-methoxyphenyl)-1,2,3,6-tetrahydropyridine can be inferred from patented methods for structurally related compounds. A plausible route involves:
-
Formation of the Tetrahydropyridine Core:
Cyclocondensation of an appropriate enamine precursor with a substituted benzaldehyde under acidic conditions. For example, reacting 4-methoxyphenylacetaldehyde with benzylamine could yield the intermediate enamine, which undergoes cyclization . -
Functionalization and Derivatization:
Subsequent sulfonation or acylation steps to introduce stabilizing groups. In a method adapted from , treatment with benzenesulphonyl chloride and triethylamine in dichloromethane facilitates sulfonate ester formation at the hydroxymethyl position, enhancing solubility for subsequent racemization. -
Racemization and Purification:
Potassium acetate and crown ethers (e.g., 18-crown-6) in acetonitrile under reflux conditions promote racemization, critical for producing enantiomerically balanced mixtures .
Optimization Challenges
-
Temperature Control: Exothermic reactions during sulfonation necessitate cooling to ≤10°C to prevent side reactions .
-
Solvent Selection: Toluene and acetonitrile are preferred for their ability to azeotrope water, ensuring anhydrous conditions critical for high yields .
-
Catalyst Efficiency: Crown ethers improve reaction kinetics by complexing potassium ions, though their cost may necessitate alternative phase-transfer catalysts.
Biological and Pharmacological Insights
Enzyme Interaction Profiles
-
MAO-B Substrate Potential: Bulky substituents like benzyl and methoxyphenyl likely hinder enzymatic oxidation, contrasting with smaller MPTP derivatives .
-
Cytochrome P450 Interactions: The methoxy group may undergo demethylation via CYP450 isoforms, generating reactive intermediates requiring toxicological evaluation.
Applications in Pharmaceutical Development
Intermediate in Antidepressant Synthesis
1-Benzyl-4-aryl-tetrahydropyridines are precursors to paroxetine, a selective serotonin reuptake inhibitor . The methoxyphenyl variant could serve as a novel intermediate, with its electron-rich aryl group potentially altering pharmacokinetics.
Antimicrobial and Anticancer Prospects
Though direct evidence is lacking, tetrahydropyridines with aromatic substituents exhibit antimicrobial and anticancer activities in vitro . The benzyl group’s lipophilicity may enhance blood-brain barrier penetration, positioning this compound for CNS-targeted therapies.
Stability and Degradation Pathways
Oxidative Degradation
The tetrahydropyridine ring is prone to oxidation, forming pyridinium species. Accelerated stability studies in polar solvents (e.g., methanol) reveal rapid degradation under acidic conditions, necessitating storage in inert atmospheres .
Photolytic Sensitivity
UV-Vis studies of analogous compounds indicate photooxidation of the methoxy group to quinones, suggesting the need for light-protective packaging during storage.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume